molecular formula C13H9F3N4 B12608889 [(2-Cyanopyridin-4-yl)methyl](3,3,3-trifluoropropyl)propanedinitrile CAS No. 647839-99-4

[(2-Cyanopyridin-4-yl)methyl](3,3,3-trifluoropropyl)propanedinitrile

Cat. No.: B12608889
CAS No.: 647839-99-4
M. Wt: 278.23 g/mol
InChI Key: ANLMLDUIEGETQO-UHFFFAOYSA-N
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Description

(2-Cyanopyridin-4-yl)methylpropanedinitrile is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a cyanopyridine moiety linked to a trifluoropropyl group, making it a valuable candidate for research in organic chemistry and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Cyanopyridin-4-yl)methylpropanedinitrile typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction employs palladium catalysts and boron reagents under mild conditions . The specific reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process. Additionally, stringent quality control measures are implemented to ensure the compound meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

(2-Cyanopyridin-4-yl)methylpropanedinitrile undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield corresponding oxides, while reduction reactions may produce reduced derivatives of the compound.

Scientific Research Applications

(2-Cyanopyridin-4-yl)methylpropanedinitrile has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of (2-Cyanopyridin-4-yl)methylpropanedinitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to (2-Cyanopyridin-4-yl)methylpropanedinitrile include:

Uniqueness

(2-Cyanopyridin-4-yl)methylpropanedinitrile is unique due to the presence of both the cyanopyridine and trifluoropropyl groups, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

647839-99-4

Molecular Formula

C13H9F3N4

Molecular Weight

278.23 g/mol

IUPAC Name

2-[(2-cyanopyridin-4-yl)methyl]-2-(3,3,3-trifluoropropyl)propanedinitrile

InChI

InChI=1S/C13H9F3N4/c14-13(15,16)3-2-12(8-18,9-19)6-10-1-4-20-11(5-10)7-17/h1,4-5H,2-3,6H2

InChI Key

ANLMLDUIEGETQO-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=C1CC(CCC(F)(F)F)(C#N)C#N)C#N

Origin of Product

United States

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